molecular formula C6H8N2O3S B2365792 Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate CAS No. 253178-94-8

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate

Cat. No.: B2365792
CAS No.: 253178-94-8
M. Wt: 188.2
InChI Key: YSIGWRLYUMSKQH-UHFFFAOYSA-N
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Description

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Mechanism of Action

While the specific mechanism of action for “Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate” is not mentioned in the search results, oxadiazoles in general have been found to have a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor antioxidant properties .

Future Directions

Oxadiazoles have established their potential for a wide range of applications and more up thrust is now placed on molecules for drug designing . They have been established themselves as potential high-energy core . Therefore, future research could focus on exploring the potential applications of “Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate” in various fields such as material science, medicinal chemistry, and high energy molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a methyl ester with a 1,2,4-oxadiazole derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate is unique due to its specific combination of the oxadiazole ring and the sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 2-(1,2,4-oxadiazol-3-ylmethylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-10-6(9)3-12-2-5-7-4-11-8-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIGWRLYUMSKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=NOC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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